molecular formula C14H15NO4 B7889992 Phthaloyl-L-Leucine

Phthaloyl-L-Leucine

Cat. No.: B7889992
M. Wt: 261.27 g/mol
InChI Key: RMOSZIHTPMEZAP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthaloyl-L-Leucine is a derivative of the amino acid L-Leucine, where the amino group is protected by a phthaloyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling. The phthaloyl group serves as a protecting group, preventing unwanted reactions at the amino site during various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthaloyl-L-Leucine can be synthesized through the reaction of L-Leucine with phthalic anhydride. The process involves dissolving L-Leucine in a suitable solvent such as distilled water and adding phthalic anhydride. The reaction mixture is then stirred vigorously, and the pH is maintained at around 9 using sodium hydroxide. The reaction is typically carried out at room temperature, and the product is precipitated by acidifying the solution with hydrochloric acid. The precipitate is then filtered, washed with water, and dried to obtain this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and temperature regulation helps in achieving consistent results. The final product is often recrystallized from solvents like toluene or hexane to enhance its purity .

Chemical Reactions Analysis

Types of Reactions

Phthaloyl-L-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Phthaloyl-L-Leucine primarily involves its role as a protecting group in peptide synthesis. The phthaloyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific side chain, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides where the leucine residue is required .

Properties

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSZIHTPMEZAP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-38-7
Record name (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthaloyl-L-Leucine
Reactant of Route 2
Reactant of Route 2
Phthaloyl-L-Leucine
Reactant of Route 3
Phthaloyl-L-Leucine
Reactant of Route 4
Reactant of Route 4
Phthaloyl-L-Leucine
Reactant of Route 5
Phthaloyl-L-Leucine
Reactant of Route 6
Reactant of Route 6
Phthaloyl-L-Leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.